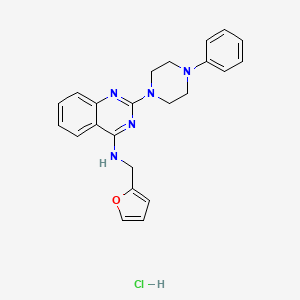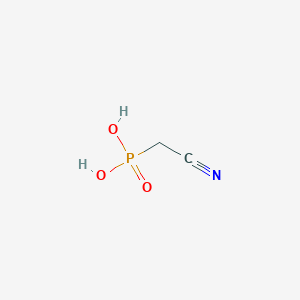
Cyanomethylphosphonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanomethylphosphonic Acid, also known as Diethyl cyanomethylphosphonate or (Diethylphosphono)acetonitrile, is a chemical compound with the molecular formula NCCH2PO(OC2H5)2 . It is used as a reagent in the Horner Wadsworth Emmons olefination reaction .
Synthesis Analysis
The synthesis of phosphonic acids, including Cyanomethylphosphonic Acid, is a determinant question for numerous research projects . The dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .
Molecular Structure Analysis
The molecular weight of Cyanomethylphosphonic Acid is 177.14 g/mol . The IUPAC Standard InChI is InChI=1S/C6H12NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-4,6H2,1-2H3 .
Physical And Chemical Properties Analysis
Cyanomethylphosphonic Acid is a liquid with a refractive index of n20/D 1.434 (lit.) . It has a boiling point of 101-102 °C/0.4 mmHg (lit.) and a density of 1.095 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Biodegradation by Cyanobacteria
Cyanobacteria, capable of oxygenic photosynthesis, play a crucial role in global carbon, nitrogen, and phosphorus cycling. They can bloom under conditions of increased phosphorus availability, potentially altering ecosystem structures. Their ability to use non-conventional phosphorus sources, like polyphosphonates, highlights their potential for bioremediation. A study demonstrated the breakdown of polyphosphonates by cyanobacterial strains, indicating a unique biodegradation pathway involving the formation of (N-acetylaminomethyl)phosphonic acid, a key intermediate (Hallsworth et al., 2017).
Reactivity and Structural Analysis
Research on carbonyl diphosphonic acid, related to methylenediphosphonic acid derivatives, revealed its unique reactivity with hydroxylamine, producing cyanophosphonic and phosphoric acids. This study emphasizes the distinct properties of phosphonic acids, offering insights into their structural and reactive nature (Khomich et al., 2017).
Synthesis and Applications
Phosphonic acids, like cyanomethylphosphonic acid, are used in various fields due to their structural analogy with phosphate moieties. Their applications span from bioactive properties in drugs to the design of supramolecular materials and medical imaging. This review details the synthesis methods and diverse applications of phosphonic acids, highlighting their significance in chemistry, biology, and physics (Sevrain et al., 2017).
Photodegradation in Water
The environmental fate of phosphonates, including cyanomethylphosphonic acid, involves photodegradation under UV light, accelerated by the presence of iron. This study demonstrates that phosphonates convert into substances like aminomethylphosphonic acid (AMPA) and orthophosphates, crucial for understanding their environmental impact and degradation pathways (Lesueur et al., 2005).
Biomedical and Analytical Applications
Cyanomethylphosphonic acid derivatives exhibit diverse biological activities, influencing physiological and pathological processes. Their utility in medicinal chemistry, including as enzyme inhibitors, and the development of potential drugs highlights their biomedical significance. The review explores their synthesis and biological applications, underscoring their therapeutic potential (Orsini et al., 2010).
Surface Modification and Sensor Development
Phosphonic acids are used for surface modification in the synthesis of nanomaterials and electronic devices. Their ability to form self-assembled monolayers on metal oxides makes them suitable for developing sensors and biosensors. This perspective article discusses their applications in various technological fields, emphasizing their role in controlling surface and interface properties (Guerrero et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
cyanomethylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4NO3P/c3-1-2-7(4,5)6/h2H2,(H2,4,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFQZYRQIXIKDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)P(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4NO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanomethylphosphonic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

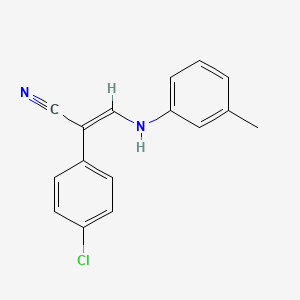
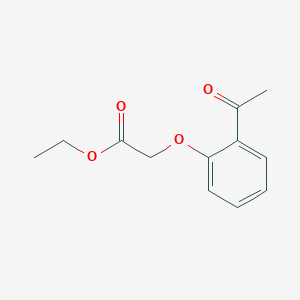
![2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2389055.png)

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2389060.png)
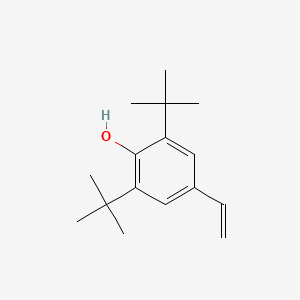

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B2389064.png)
![2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2389065.png)


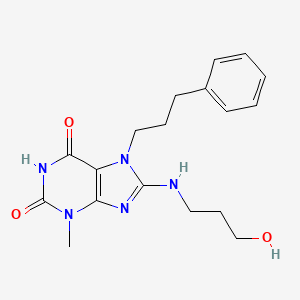
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2389072.png)
